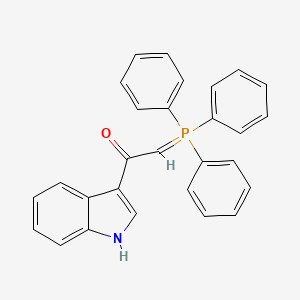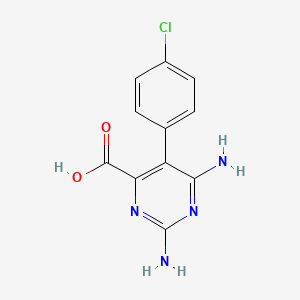
1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound that features an indole moiety and a triphenylphosphoranylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of indole derivatives with triphenylphosphine and suitable carbonyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and may involve catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the triphenylphosphoranylidene group may influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Indol-3-yl)ethanone: A simpler indole derivative with similar structural features.
1-(1-Propyl-1H-indol-3-yl)ethanone: Another indole derivative with a propyl group.
1-(1-Pentyl-1H-indol-3-yl)ethanone: An indole derivative with a pentyl group.
Uniqueness
1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activity.
Propiedades
Número CAS |
91543-07-6 |
|---|---|
Fórmula molecular |
C28H22NOP |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C28H22NOP/c30-28(26-20-29-27-19-11-10-18-25(26)27)21-31(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21,29H |
Clave InChI |
POHNRXMIZYQIQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)C2=CNC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)

![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)






![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)

![2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12913322.png)
![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
